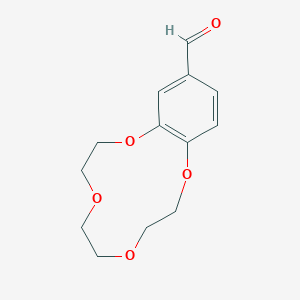

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde est un composé organique complexe de formule moléculaire C₁₂H₁₆O₄. Il s'agit d'un dérivé du benzotetraoxacyclododecine, un type d'éther couronne connu pour sa capacité à former des complexes stables avec divers cations.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de dérivés du benzène avec l'éthylène glycol en présence d'un catalyseur acide fort pour former le cycle tetraoxacyclododecine. Les étapes d'hydrogénation et de formylation subséquentes donnent le dérivé carbaldéhyde désiré.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de conditions de réaction optimisées peut améliorer le rendement et la pureté du produit. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour isoler le composé des mélanges réactionnels.

Analyse Des Réactions Chimiques

Types de réactions

Le 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former l'acide carboxylique correspondant.

Réduction : Le groupe aldéhyde peut être réduit pour former l'alcool correspondant.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du carbone aldéhydique.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que le borohydrure de sodium (NaBH₄) et l'hydrure de lithium et d'aluminium (LiAlH₄) sont couramment utilisés.

Substitution : Les nucléophiles tels que les amines et les thiols peuvent réagir avec le groupe aldéhyde dans des conditions douces.

Principaux produits formés

Oxydation : Acide 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylique.

Réduction : 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-méthanol.

Substitution : Divers dérivés substitués selon le nucléophile utilisé.

Applications De Recherche Scientifique

Le 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde présente plusieurs applications en recherche scientifique :

Chimie : Utilisé comme ligand en chimie de coordination pour former des complexes stables avec les ions métalliques.

Biologie : Investigué pour son potentiel en tant que sonde moléculaire dans les dosages biochimiques.

Médecine : Exploré pour ses propriétés thérapeutiques potentielles, en particulier dans les systèmes d'administration de médicaments.

Industrie : Utilisé dans la synthèse de matériaux et de polymères avancés en raison de ses propriétés structurales uniques.

Mécanisme d'action

Le mécanisme d'action du this compound implique sa capacité à former des complexes stables avec les ions métalliques. La structure de l'éther couronne lui permet d'encapsuler les cations, ce qui facilite leur transport et leur stabilisation. Cette propriété est particulièrement utile dans la catalyse et les capteurs sélectifs aux ions. Le groupe aldéhyde peut également participer à diverses réactions chimiques, élargissant encore son utilité en chimie synthétique.

Mécanisme D'action

The mechanism of action of 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde involves its ability to form stable complexes with metal ions. The crown ether structure allows it to encapsulate cations, facilitating their transport and stabilization. This property is particularly useful in catalysis and ion-selective sensors. The aldehyde group can also participate in various chemical reactions, further expanding its utility in synthetic chemistry.

Comparaison Avec Des Composés Similaires

Composés similaires

Benzo-12-couronne-4 : Un éther couronne similaire avec une taille de cycle légèrement différente et sans groupe aldéhyde.

2,3-Benzo-1,4,7,10-tétraoxacyclododécane : Un autre éther couronne avec une structure similaire mais sans la fonctionnalité aldéhyde.

Unicité

Le 2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carbaldehyde est unique en raison de la présence du groupe aldéhyde, qui confère une réactivité et des applications potentielles supplémentaires. Sa capacité à former des complexes stables avec les ions métalliques, combinée à la réactivité du groupe aldéhyde, en fait un composé polyvalent dans divers domaines de la recherche.

Propriétés

Formule moléculaire |

C13H16O5 |

|---|---|

Poids moléculaire |

252.26 g/mol |

Nom IUPAC |

2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carbaldehyde |

InChI |

InChI=1S/C13H16O5/c14-10-11-1-2-12-13(9-11)18-8-6-16-4-3-15-5-7-17-12/h1-2,9-10H,3-8H2 |

Clé InChI |

HSVRXUOTAHPEFF-UHFFFAOYSA-N |

SMILES canonique |

C1COCCOC2=C(C=CC(=C2)C=O)OCCO1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)

![3-Carbamoyl-1-[2-(carbamoylamino)-2-oxoethyl]pyridinium](/img/structure/B11708852.png)

![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine](/img/structure/B11708900.png)

![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)

![N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)

![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)

![[3-({6-[(E)-(Hydroxyimino)methyl]pyridin-3-YL}formamido)propyl]trimethylazanium](/img/structure/B11708923.png)